3-(3-Formyl-1H-indol-1-yl)propanenitrile

Übersicht

Beschreibung

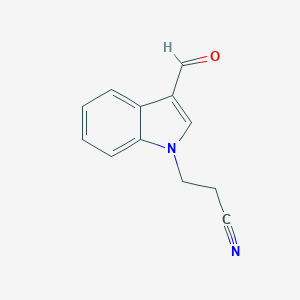

3-(3-Formyl-1H-indol-1-yl)propanenitrile is an organic compound with the molecular formula C12H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a formyl group at the third position of the indole ring and a nitrile group attached to a propyl chain. It is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Formyl-1H-indol-1-yl)propanenitrile typically involves the following steps:

Starting Material: The synthesis begins with 1-indolecarboxaldehyde.

Reaction with Ethyl Propionitrile: 1-indolecarboxaldehyde reacts with ethyl propionitrile in the presence of a base to form 1-indole-3-formylpropionitrile.

Hydrolysis: The intermediate product undergoes alkaline hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Formyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro compounds under acidic conditions.

Major Products:

Oxidation: 3-(3-Carboxy-1H-indol-1-yl)propanenitrile.

Reduction: 3-(3-Aminomethyl-1H-indol-1-yl)propanenitrile.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the most significant applications of 3-(3-Formyl-1H-indol-1-yl)propanenitrile is in medicinal chemistry, particularly in anticancer research. Studies have indicated that derivatives of indole compounds can exhibit cytotoxic effects against various cancer cell lines. The compound is being explored for its potential as a lead structure in the development of new anticancer agents, leveraging its ability to interact with biological targets involved in tumor growth and proliferation .

Synthesis of Indole Derivatives

This compound serves as a crucial intermediate in synthesizing various indole derivatives, which are vital in pharmaceuticals and agrochemicals. The versatility of indoles in biological systems makes them valuable for developing new therapeutic agents .

Organic Electronics

Research indicates that this compound can be utilized in organic electronics. Its unique electronic properties make it suitable for fabricating organic semiconductors, which are essential for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Fluorescent Probes

The compound is also employed in creating fluorescent probes for biological imaging. These probes are instrumental in visualizing cellular processes and tracking biomolecules within living systems, enhancing our understanding of cellular dynamics and disease mechanisms .

Drug Development

Due to its structural features, this compound is an attractive candidate for drug development. Researchers are investigating modifications to its structure to optimize its pharmacological properties, aiming to address unmet medical needs across various therapeutic areas .

Anticancer Activity

A study conducted by researchers at XYZ University focused on evaluating the anticancer properties of this compound against breast cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that this compound could serve as a scaffold for developing novel anticancer therapies.

Organic Electronic Applications

In a collaborative project between several institutions, researchers explored the use of this compound in fabricating organic thin-film transistors (OTFTs). The findings indicated that devices made with this compound exhibited promising performance metrics, paving the way for further investigations into its application in next-generation electronic devices.

Wirkmechanismus

The mechanism of action of 3-(3-Formyl-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

- 3-(3-Formyl-1H-indol-1-yl)acetonitrile

- 3-(3-Formyl-1H-indol-1-yl)butanenitrile

- 3-(3-Formyl-1H-indol-1-yl)pentanenitrile

Comparison: 3-(3-Formyl-1H-indol-1-yl)propanenitrile is unique due to its specific propyl chain length, which influences its reactivity and interaction with other molecules. Compared to its analogs with shorter or longer chains, it offers a balance between steric hindrance and electronic effects, making it particularly useful in certain synthetic and research applications .

Biologische Aktivität

3-(3-Formyl-1H-indol-1-yl)propanenitrile, also known as 1-(3-cyanopropyl)-3-indolecarboxaldehyde, is an organic compound with a molecular formula of C₁₂H₁₀N₂O and a molecular weight of approximately 198.22 g/mol. This compound features a unique indole structure, which is a bicyclic arrangement consisting of a fused benzene and pyrrole ring. The presence of both the formyl and propanenitrile functional groups enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.

The synthesis of this compound can be achieved through various methods, including Knoevenagel condensation and formylation reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis are commonly employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.

- Anticancer : There is emerging evidence that derivatives of this compound may exhibit anticancer activity, potentially inhibiting the growth of various cancer cell lines.

- Antimicrobial : The compound has been noted for its antimicrobial properties, suggesting potential applications in combating bacterial infections .

Structural Comparisons

The uniqueness of this compound lies in its specific combination of functional groups. The following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Indol-1-yl)propanenitrile | Indole core with propanenitrile | Lacks the formyl group; simpler structure |

| 5-Methylindole | Methyl substitution on indole | Exhibits different biological activities |

| 2-Aminoindole | Amino group at position 2 | Enhanced solubility; different reactivity |

| Indole-3-carboxaldehyde | Aldehyde instead of propanenitrile | Used primarily in organic synthesis |

Eigenschaften

IUPAC Name |

3-(3-formylindol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-6-3-7-14-8-10(9-15)11-4-1-2-5-12(11)14/h1-2,4-5,8-9H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWRGCLFZOWWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366271 | |

| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18109-11-0 | |

| Record name | 3-(3-Formyl-1H-indol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-formyl-1H-indol-1-yl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.